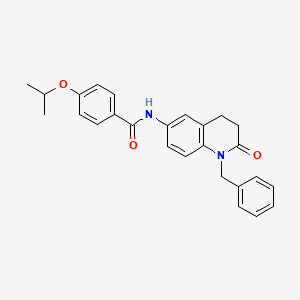![molecular formula C26H36NP B2573012 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 1185899-00-6](/img/structure/B2573012.png)
2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine”, also known as CyJohnPhos, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand . It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . It is used as a ligand for amination of aryl halides and triflates . It is air, moisture, and thermally stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
This compound is synthesized from 2-(N,N-dimethylamino) phenylmagnesium chloride, 2-bromochlorobenzene, and chlorodicyclohexylphosphine in the presence of magnesium .Molecular Structure Analysis
The structure of this compound consists of a biphenyl backbone substituted with a dicyclohexylphosphino group .Chemical Reactions Analysis
This compound is used as a ligand in palladium-catalyzed cross-coupling reactions. It is particularly effective in the amination of aryl halides and triflates .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in most organic solvents . It has a melting point of 102-106 °C .Wissenschaftliche Forschungsanwendungen
- Significance : It helps researchers understand how small molecules interact with proteins, which is crucial for drug discovery and design .
- Process : It facilitates the conversion of aryl chlorides, bromides, and triflates into aromatic amines .
- Scope : It participates in coupling reactions involving aryl chlorides, bromides, and triflates, leading to the formation of diverse organic compounds .
- Outcome : This reaction produces diaryl and triaryl quaternary stereocenters, which are valuable in organic synthesis .
- Importance : 1,3,5-tris(2′-aminophenyl)benzene serves as a core building block for potential ionic receptors and other functional materials .
Protein-Ligand Interactions
Palladium-Catalyzed Synthesis of Aromatic Amines
Suzuki Coupling Reactions
Stereoselective Arylation of Tertiary Benzylic Acetates
Core Building Block Synthesis
Isomeric Ligand Evaluation in Pd-Catalyzed Reactions
Wirkmechanismus
Target of Action
The primary target of the compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine, also known as 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline, is the palladium catalysis during cross-coupling reactions . This compound acts as a ligand, enhancing the reactivity of palladium catalysis .
Mode of Action
The compound 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline interacts with its target by forming stable complexes with transition metals, particularly palladium . This interaction enhances the reactivity of the palladium catalysis, making it more efficient in facilitating cross-coupling reactions .
Biochemical Pathways
The compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine affects the biochemical pathway of cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound’s interaction with palladium catalysis enhances these reactions, leading to more efficient bond formation .
Pharmacokinetics
It is known to be air-, moisture-, and thermally stable, and highly soluble in a wide range of common organic solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine are primarily observed in the enhanced efficiency of cross-coupling reactions . By forming stable complexes with palladium, this compound increases the reactivity of the catalysis, leading to more efficient formation of C-C, C-N, and C-O bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline. For instance, the presence of air, moisture, and heat can affect the stability of this compound . It is known to be stable under these conditions . The solvent used can also impact the solubility and, consequently, the efficacy of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)22-19-17-21(18-20-22)25-15-9-10-16-26(25)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h9-10,15-20,23-24H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMPVPAGYIPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)



![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)


![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)
![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)
